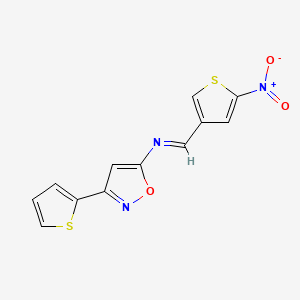

N-((5-Nitro-3-thienyl)methylene)-3-(2-thienyl)-5-isoxazolamine

Description

N-((5-Nitrothiophen-3-yl)methylene)-3-(thiophen-2-yl)isoxazol-5-amine is a complex organic compound that features a combination of nitrothiophene and isoxazole moieties

Properties

CAS No. |

37853-26-2 |

|---|---|

Molecular Formula |

C12H7N3O3S2 |

Molecular Weight |

305.3 g/mol |

IUPAC Name |

(E)-1-(5-nitrothiophen-3-yl)-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)methanimine |

InChI |

InChI=1S/C12H7N3O3S2/c16-15(17)12-4-8(7-20-12)6-13-11-5-9(14-18-11)10-2-1-3-19-10/h1-7H/b13-6+ |

InChI Key |

YPSNYBCDKSISSW-AWNIVKPZSA-N |

Isomeric SMILES |

C1=CSC(=C1)C2=NOC(=C2)/N=C/C3=CSC(=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=C2)N=CC3=CSC(=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Nitrothiophen-3-yl)methylene)-3-(thiophen-2-yl)isoxazol-5-amine typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Nitro Group: The nitro group can be introduced via nitration of the thiophene ring using a mixture of concentrated sulfuric acid and nitric acid.

Condensation Reaction: The final step involves a condensation reaction between the 5-nitrothiophene-3-carbaldehyde and the isoxazole derivative in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

Substitution: The thiophene rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Catalytic hydrogenation using palladium on carbon.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as bromine or chlorinating agents.

Major Products

Amino Derivatives: From reduction of the nitro group.

Halogenated Thiophenes: From electrophilic substitution reactions.

Scientific Research Applications

N-((5-Nitrothiophen-3-yl)methylene)-3-(thiophen-2-yl)isoxazol-5-amine has several applications in scientific research:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

Biological Studies: Investigated for its antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-((5-Nitrothiophen-3-yl)methylene)-3-(thiophen-2-yl)isoxazol-5-amine involves interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Signal Transduction Pathways: It can modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

- N-((5-Nitrothiophen-2-yl)methylene)-3-(thiophen-2-yl)isoxazol-5-amine

- N-((5-Nitrothiophen-3-yl)methylene)-3-(furan-2-yl)isoxazol-5-amine

Uniqueness

N-((5-Nitrothiophen-3-yl)methylene)-3-(thiophen-2-yl)isoxazol-5-amine is unique due to its specific combination of nitrothiophene and isoxazole moieties, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions.

Biological Activity

N-((5-Nitro-3-thienyl)methylene)-3-(2-thienyl)-5-isoxazolamine is a complex organic compound notable for its unique structural features, which combine nitrothiophene and isoxazole moieties. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.

| Property | Value |

|---|---|

| CAS Number | 37853-26-2 |

| Molecular Formula | C12H7N3O3S2 |

| Molecular Weight | 305.3 g/mol |

| IUPAC Name | (E)-1-(5-nitrothiophen-3-yl)-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)methanimine |

| InChI Key | YPSNYBCDKSISSW-AWNIVKPZSA-N |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Isoxazole Ring : This is achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

- Introduction of the Nitro Group : The nitro group is introduced via nitration of the thiophene ring using a mixture of concentrated sulfuric acid and nitric acid.

- Condensation Reaction : The final step involves a condensation reaction between the 5-nitrothiophene-3-carbaldehyde and the isoxazole derivative in the presence of a base such as sodium hydroxide.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Additionally, the compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing cytokine production and inhibiting pathways associated with inflammation .

The proposed mechanism of action for this compound includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus altering their functions.

- Modulation of Signal Transduction Pathways : It can influence cellular processes such as proliferation and apoptosis by modulating signal transduction pathways.

Case Studies

-

Case Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various derivatives of isoxazolamines, including this compound. Results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against Gram-positive and Gram-negative bacteria.

-

Case Study on Anti-inflammatory Activity :

- In another investigation, the anti-inflammatory effects were assessed using animal models induced with inflammation. The administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups.

Comparison with Similar Compounds

To contextualize its biological activity, it is useful to compare this compound with similar compounds:

| Compound Name | Antimicrobial Activity (MIC) | Anti-inflammatory Effect |

|---|---|---|

| N-((5-Nitrothiophen-2-yl)methylene)-3-(thiophen-2-yl)isoxazol-5-amine | Moderate | Moderate |

| N-(4-nitrophenyl)methylene)-3-(2-thienyl)isoxazolamine | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.